Imatinib related substance b

Overview

Description

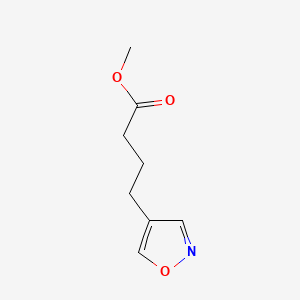

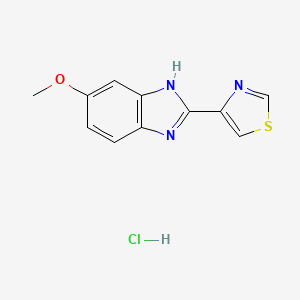

Imatinib related substance B, also known as Imatinib impurity B, is an impurity of Imatinib . Imatinib, marketed as Gleevec, is a tyrosine kinase receptor inhibitor used for cancer therapy . This impurity is also a COVID-19-related research product .

Synthesis Analysis

The synthesis of Imatinib impurities, including impurity B, has been achieved by designing new and simple methods . The synthesized compounds were characterized and confirmed using IR, 1H-NMR, and Mass Spectrometry for the evaluation of the genotoxic nature of Imatinib impurities .

Molecular Structure Analysis

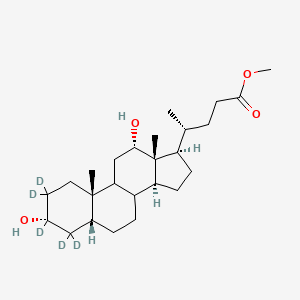

The molecular structure of this compound contains a total of 74 bonds, including 43 non-H bonds, 25 multiple bonds, 7 rotatable bonds, 1 double bond, 24 aromatic bonds, 5 six-membered rings, 1 secondary amide (aromatic), and 1 secondary amine (aromatic) .

Chemical Reactions Analysis

Imatinib, from which the related substance B is derived, has been found to induce changes in protein expression and ATP-binding affinities of kinases in Chronic Myelocytic Leukemia (CML) cells .

Scientific Research Applications

Imatinib Resistance and Alternative Inhibitors

Imatinib, a Bcr-Abl tyrosine kinase inhibitor, has been a cornerstone in the treatment of chronic myelogenous leukemia (CML). However, resistance due to Bcr-Abl kinase domain mutations has been a significant challenge. Research has focused on alternative inhibitors like AMN107 and BMS-354825, which show improved potency against imatinib-resistant mutations, holding promise for patients with imatinib-refractory CML (O'hare et al., 2005).

Pharmacokinetics and Clinical Response Correlations

Studies on imatinib pharmacokinetics have highlighted the importance of maintaining optimal drug levels to maximize therapeutic benefits. Imatinib blood levels below 1100 ng/mL are associated with lower response rates in gastrointestinal stromal tumor (GIST) patients, suggesting a potential role for blood level testing to optimize treatment outcomes (von Mehren & Widmer, 2011).

Role in Pediatric Acute Lymphoblastic Leukemia

Imatinib has also been explored in the treatment of Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL) in children. Continuous imatinib exposure, combined with intensive chemotherapy, has shown to significantly improve event-free survival rates, suggesting a beneficial role for imatinib in pediatric Ph+ ALL treatment regimens (Schultz et al., 2009).

Molecular Mechanisms of Resistance

Understanding the molecular mechanisms underlying imatinib resistance is crucial for developing strategies to overcome it. Research has identified BCR-ABL gene amplification and mutations in the catalytic domain as key resistance mechanisms. This knowledge is pivotal for the clinical management of Ph-positive leukemias and for the development of strategies to prevent or counteract resistance (Gambacorti-Passerini et al., 2003).

Strategies to Avoid and Overcome Resistance

The emergence of resistance, especially in advanced disease stages, necessitates strategies to avoid and overcome imatinib resistance. These include early diagnosis, appropriate dosing, dose escalation, and combination therapies. A deeper understanding of resistance mechanisms and patient monitoring parameters is essential for effective CML management (Hochhaus & Rosée, 2004).

Mechanism of Action

Target of Action

Imatinib (Piperidine)-N,N-dioxide, also known as 4-[(4-Methyl-1,4-dioxido-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]benzamide or Imatinib related substance b, primarily targets the BCR-ABL fusion protein . This fusion protein is a constitutively active tyrosine kinase, central to the transformation of hematopoietic cells in conditions such as chronic myeloid leukemia .

Mode of Action

Imatinib (Piperidine)-N,N-dioxide inhibits the BCR-ABL tyrosine kinase by binding to its ATP binding site and stabilizing its inactive form . This prevents tyrosine autophosphorylation, thereby inhibiting the phosphorylation of its substrates . This inhibition disrupts the activation of multiple signal transduction pathways, leading to decreased proliferation, reduced growth-factor dependence and apoptosis, and perturbed interaction with the extracellular matrix and stroma .

Biochemical Pathways

The inhibition of BCR-ABL by Imatinib (Piperidine)-N,N-dioxide affects several crucial signaling pathways. These include the STAT-3, NF-κB, PI3k/Akt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB pathways . The disruption of these pathways leads to various anticancer biological processes, such as the release of reactive oxygen species (ROS), activation of mitochondrial cytochrome C, release of Bax-protein from mitochondria, and downregulation of Bcl-2 protein, resulting in a high Bax:Bcl-2 ratio .

Pharmacokinetics

The pharmacokinetics of Imatinib (Piperidine)-N,N-dioxide involves active transport into and out of cells . This active transport process is likely mediated by the human organic cation transporter 1 (hOCT1) for influx and MDR1 (ABCB1) for efflux . The differential expression of these transporters may be a critical determinant of intracellular drug levels and, hence, resistance to Imatinib (Piperidine)-N,N-dioxide .

Result of Action

The action of Imatinib (Piperidine)-N,N-dioxide results in unprecedented responses in chronic phase conditions, with rates of complete cytogenetic response (CCR) of more than 40% in patients after failure of interferon-α (IFN) and more than 80% in newly diagnosed patients . Resistance to treatment after an initial response is common in more advanced phases of the disease .

Action Environment

The action, efficacy, and stability of Imatinib (Piperidine)-N,N-dioxide can be influenced by various environmental factors. These include the presence of excess growth factors in the microenvironment, the number of membrane-bound receptors, and whether these receptors or downstream signaling pathways are constantly activated by mutations or chromosome rearrangements . Understanding these factors is crucial for predicting potential side effects and novel medical uses of Imatinib (Piperidine)-N,N-dioxide.

Safety and Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas, or vapors, and contact with skin and eyes when handling Imatinib related substance B . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

The future of kinase drug discovery, including substances related to Imatinib, is promising. The challenge of drug resistance to kinase inhibitors is being met, and the field is progressing rapidly . The discovery of Imatinib established a new group of therapy called “targeted therapy”, since treatment can be tailored specifically to the unique cancer genetics of each patient .

properties

IUPAC Name |

4-[(4-methyl-1,4-dioxidopiperazine-1,4-diium-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31N7O3/c1-21-5-10-25(18-27(21)34-29-31-13-11-26(33-29)24-4-3-12-30-19-24)32-28(37)23-8-6-22(7-9-23)20-36(39)16-14-35(2,38)15-17-36/h3-13,18-19H,14-17,20H2,1-2H3,(H,32,37)(H,31,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFKGVMIUOYNDCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C[N+]3(CC[N+](CC3)(C)[O-])[O-])NC4=NC=CC(=N4)C5=CN=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31N7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20857871 | |

| Record name | 4-[(4-Methyl-1,4-dioxo-1lambda~5~,4lambda~5~-piperazin-1-yl)methyl]-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20857871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

525.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

571186-93-1 | |

| Record name | 4-[(4-Methyl-1,4-dioxido-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=571186-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(4-Methyl-1,4-dioxo-1lambda~5~,4lambda~5~-piperazin-1-yl)methyl]-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20857871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-Diazabicyclo[2.2.1]heptane,2-methyl-5-(methylsulfonyl)-,(1S)-(9CI)](/img/no-structure.png)

![Des[(5-ethyl-2-pyridinyl)ethyl] Pioglitazone Dimer Ether Impurity](/img/structure/B589605.png)